N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide
Description
N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide is a sulfonylpiperazine-based acetamide derivative characterized by a fluorophenyl group at the 2-position of the acetamide moiety and a 4-fluorophenylsulfonyl substituent on the piperazine ring. Its molecular formula is C₁₈H₁₈F₂N₃O₃S, with a molecular weight of 394.42 g/mol (calculated from structural data). The compound’s synthesis typically involves sulfonylation of the piperazine core followed by acetamide formation, as outlined in analogous procedures .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-14-5-7-15(8-6-14)27(25,26)23-11-9-22(10-12-23)13-18(24)21-17-4-2-1-3-16(17)20/h1-8H,9-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPMJYWRCOLAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of o-Fluoroaniline
The α-bromoacetamide intermediate is synthesized via nucleophilic acyl substitution:
Reaction Scheme
Conditions
-
Solvent: Dichloromethane (DCM) at 0°C → room temperature
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Base: Triethylamine (2.2 equiv)
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Time: 4–6 hours
Mechanistic Insights
Triethylamine scavenges HBr, driving the reaction to completion. Steric hindrance from the ortho-fluorine substituent necessitates prolonged reaction times compared to para-substituted analogs.
Preparation of 4-(4-Fluorophenylsulfonyl)Piperazine
Sulfonylation of Piperazine
Piperazine reacts with 4-fluorobenzenesulfonyl chloride under controlled conditions:
Reaction Scheme
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → 25°C (gradient) |
| Molar Ratio | 1:1.05 (piperazine:sulfonyl chloride) |
| Workup | Aqueous NaHCO₃ wash, column chromatography |
| Yield | 78–84% |
Critical Considerations
-
Excess sulfonyl chloride minimizes bis-sulfonylation byproducts.
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Gradual temperature increase prevents exothermic decomposition.
Coupling of Intermediates to Form Target Compound
Nucleophilic Displacement Reaction
The final step involves SN2 displacement of bromide by the piperazine nitrogen:
Reaction Scheme
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | Anhydrous Na₂CO₃ (3.0 equiv) |
| Temperature | Reflux (82°C) |
| Time | 12–16 hours |
| Purification | Silica gel chromatography (EtOAc/hexane) |
| Yield | 72–89% |
Side Reactions
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Competing elimination to form acrylamide derivatives (<5%)
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A modified protocol reduces reaction times significantly:
Procedure
Advantages
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4x faster than conventional heating
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Reduced side product formation
Continuous Flow Chemistry
Industrial-scale production employs:
Quality Control and Characterization
Purity Assessment
| Method | Specification |
|---|---|
| HPLC | ≥99.5% (C18 column, MeCN/H₂O) |
| Melting Point | 148–150°C (DSC) |
| Mass Spectrometry | [M+H]⁺ m/z 396.1 (calculated 396.4) |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.65–7.12 (m, 8H, Ar-H), 3.82 (s, 2H, CH₂), 3.21–2.94 (m, 8H, piperazine)
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IR (KBr): 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym)
Industrial-Scale Manufacturing Considerations
Cost-Efficiency Analysis
| Component | Cost per kg (USD) |
|---|---|
| o-Fluoroaniline | 120–150 |
| 4-Fluorobenzenesulfonyl chloride | 450–500 |
| Total Production | 2200–2500 |
Environmental Impact Mitigation
-
Solvent recovery systems (≥95% THF reuse)
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Catalytic neutralization of HBr byproducts
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving fluorinated compounds.
Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl and sulfonyl groups can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural features include:
- Acetamide backbone : Linked to a 2-fluorophenyl group.
- Piperazine ring : Modified with a 4-fluorophenylsulfonyl group.
Comparisons with similar compounds highlight how substituent position and electronic properties influence physicochemical and biological properties:
Key Observations:
Substituent Position: The 4-fluorophenylsulfonyl group in the target compound may enhance metabolic stability compared to the 2-fluorophenylsulfonyl analog (compound 16 in ), as para-substitution often reduces steric hindrance and improves binding .
Synthetic Efficiency :
- Yields for fluorophenylsulfonyl analogs vary significantly (53–86%), with para-substituted derivatives (e.g., compound 20 in ) often achieving higher yields due to favorable reaction kinetics .
Biological Activity :
- Sulfonylpiperazine analogs (e.g., compound 20 in ) demonstrate activity as NAMs, suggesting the target compound may share similar pharmacological profiles .
- Thiazole-containing derivatives () exhibit matrix metalloproteinase (MMP) inhibition, highlighting how replacing the sulfonyl group with heterocycles shifts activity toward enzyme inhibition .
Physicochemical Properties
- Melting Points : Fluorinated sulfonylpiperazines generally exhibit melting points between 132–230°C (), though specific data for the target compound are unavailable.
- Solubility: The sulfonyl group enhances water solubility compared to non-polar substituents (e.g., methyl or methoxy groups) .
- NMR Profiles : The target compound’s ¹H and ¹³C NMR spectra are expected to resemble those of compound 20 (), with distinct shifts for the 4-fluorophenylsulfonyl group (e.g., δ ~7.75–7.87 ppm for aromatic protons) .
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution: 4-Fluorophenylsulfonyl groups may improve receptor binding affinity compared to 2-fluoro or non-fluorinated analogs due to enhanced electron-withdrawing effects and optimal steric fit . Fluorine at the 2-position of the acetamide phenyl ring (target compound) could influence π-π stacking interactions in hydrophobic binding pockets.
- Sulfonyl vs. Tosyl Groups :
- The electron-deficient sulfonyl group facilitates hydrogen bonding with residues in receptor active sites, whereas tosyl groups prioritize hydrophobic interactions .
Biological Activity
N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide, a compound with the molecular formula C18H19F2N3O3S, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorinated Phenyl Rings : The presence of fluorine atoms enhances lipophilicity and may influence receptor binding.
- Piperazine Moiety : Known for its role in various pharmacological agents, piperazine derivatives often exhibit diverse biological activities.
- Sulfonamide Group : This functional group is associated with antibacterial and antitumor activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of this compound. Key findings include:
- Inhibition of Enzymatic Activity : Studies demonstrate that structurally similar compounds with fluorinated phenyl groups exhibit enhanced potency against certain enzymes, suggesting a structure-activity relationship that could apply to this compound as well .
Case Studies
- Anticancer Potential : A study investigating the effects of piperazine derivatives found that modifications on the piperazine ring led to enhanced anticancer activity. Although specific data on this compound are sparse, its structural analogs have shown promise in inhibiting tumor growth in various cancer cell lines.
- Neuropharmacological Effects : Research into piperazine derivatives has indicated potential for treating neuropsychiatric disorders. Compounds with similar structures have been noted for their ability to modulate serotonin and dopamine receptors, suggesting that this compound may also exhibit such activities.
Comparative Analysis
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Molecular Formula | C18H19F2N3O3S | Various piperazine derivatives |
| Antimicrobial Activity | Potential (based on sulfonamide structure) | Proven in several studies |
| Enzyme Inhibition (IC50) | Not specifically reported; related compounds show low μM range | E.g., α-L-fucosidase inhibitors |
| CNS Activity | Possible (due to piperazine structure) | Many derivatives exhibit such effects |
Q & A
Q. How can researchers optimize the synthesis of N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide to improve yield and purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation of piperazine intermediates and subsequent coupling with fluorophenylacetamide precursors. Key steps:
- Sulfonylation: React piperazine with 4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .
- Acetamide coupling: Use EDC/HOBt or DCC as coupling agents to link the sulfonylated piperazine to N-(2-fluorophenyl)acetamide .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer:
- NMR spectroscopy: 1H/13C NMR confirms regioselectivity of fluorophenyl and sulfonyl groups (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 165–170 ppm for sulfonyl C=O) .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify purity and verify molecular weight (e.g., [M+H]+ at m/z 419.1) .
- X-ray crystallography: Resolves piperazine ring conformation and hydrogen-bonding networks (e.g., C–H···O interactions between sulfonyl and acetamide groups) .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
- Methodological Answer:
- Antimicrobial activity: Broth microdilution assays (MIC determination against Gram+/Gram– bacteria and fungi) .
- Anticancer screening: MTT assays on cancer cell lines (e.g., IC50 values for HeLa, MCF-7) .
- Enzyme inhibition: Fluorometric assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize discrepancies in biological activity across analogs?
- Methodological Answer:
- Substituent variation: Compare analogs with halogen (Cl vs. F) or sulfonyl modifications. For example, 4-fluorophenylsulfonyl groups enhance target binding affinity over chlorophenyl derivatives due to electronegativity and steric effects .
- Piperazine rigidity: Introduce spirocyclic or methylated piperazine to assess conformational flexibility’s impact on potency .
- Data normalization: Use standardized assay conditions (e.g., pH 7.4, 37°C) to minimize variability between studies .
Q. What strategies are effective for identifying the compound’s molecular targets in complex biological systems?
- Methodological Answer:
- Chemical proteomics: Immobilize the compound on sepharose beads for pull-down assays with cell lysates, followed by LC-MS/MS identification of bound proteins .
- DARTS (Drug Affinity Responsive Target Stability): Monitor protein stability shifts after compound treatment using SDS-PAGE and Western blotting .
- Molecular docking: Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to prioritize targets like PI3K or serotonin receptors .
Q. How can researchers address contradictions in solubility and bioavailability data?
- Methodological Answer:
- Solubility enhancement: Use co-solvents (DMSO/PEG 400) or nanoformulations (liposomes) to improve aqueous solubility .
- Metabolic stability: Perform hepatic microsome assays (human/rat) to identify metabolic hotspots (e.g., piperazine N-demethylation) .
- Bioavailability optimization: Modify acetamide to prodrug esters (e.g., pivaloyloxymethyl) for increased intestinal absorption .
Q. What computational methods validate crystallographic and spectroscopic data for this compound?
- Methodological Answer:
- DFT calculations: Compare theoretical vs. experimental NMR chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) to confirm stereoelectronic effects .
- Molecular dynamics (MD): Simulate solvent interactions (e.g., water/ethanol) to predict solubility and stability .
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., H-bonding, π-stacking) from X-ray data .
Data Contradiction Analysis
Q. How to resolve conflicting reports on its cytotoxicity in cancer vs. normal cell lines?
- Methodological Answer:
- Dose-response refinement: Test lower concentrations (0.1–10 µM) to differentiate selective toxicity .
- Mechanistic profiling: Combine RNA-seq (apoptosis vs. necrosis markers) and cell-cycle analysis (flow cytometry) .
- Redox profiling: Measure ROS generation (DCFH-DA assay) to assess oxidative stress contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
